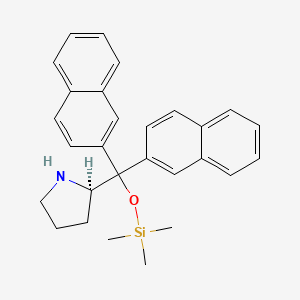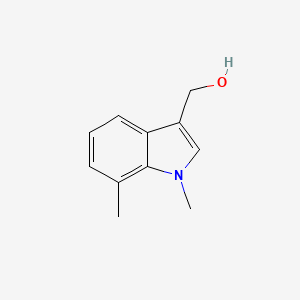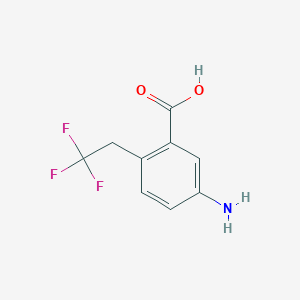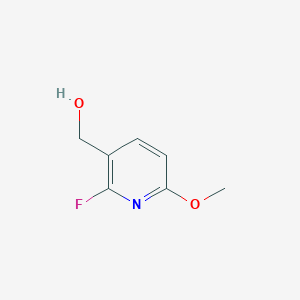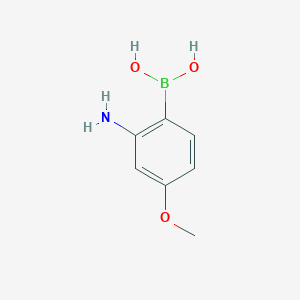
Benzyl (S)-3-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-bromo-2-methylpropanoate typically involves the esterification of (S)-3-bromo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-3-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Benzyl (S)-3-bromo-2-methylpropanol.
Oxidation: Benzyl 3-bromo-2-methylbenzoic acid.
Applications De Recherche Scientifique
Benzyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its chiral nature.
Biological Studies: The compound is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: It finds use in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of Benzyl (S)-3-bromo-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, its ester group can be hydrolyzed by esterases, releasing the active (S)-3-bromo-2-methylpropanoic acid, which can interact with molecular targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-bromo-2-methylpropanoate: The racemic mixture of the compound.
Benzyl 3-chloro-2-methylpropanoate: A similar ester with a chlorine atom instead of bromine.
Benzyl 3-bromo-2-ethylpropanoate: A similar ester with an ethyl group instead of a methyl group.
Uniqueness
Benzyl (S)-3-bromo-2-methylpropanoate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its bromine atom also provides a versatile handle for further functionalization through nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
benzyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
Clé InChI |
BTCCTTIZOKDNEW-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CBr)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CBr)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


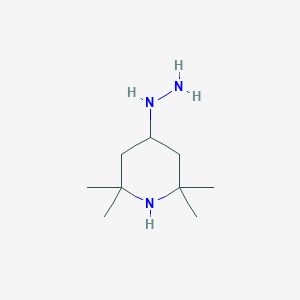




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
